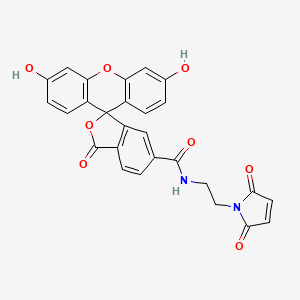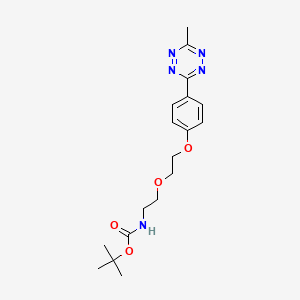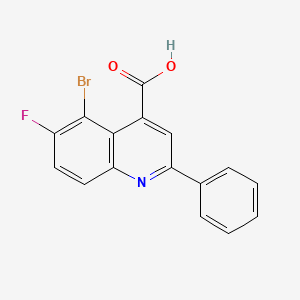![molecular formula C7H9ClO3 B13719097 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)
5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride: is a chemical compound with the molecular formula C7H9ClO3 and a molecular weight of 176.6 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and a carbonyl chloride functional group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride typically involves the reaction of a spirocyclic diol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine (TEA)
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
Chemistry: 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through acylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity allows the compound to modify the structure and function of target molecules, leading to changes in their chemical and biological properties .
Comparison with Similar Compounds
- 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
- 5,8-Dioxaspiro[3.4]octane-2-methyl ester
- 5,8-Dioxaspiro[3.4]octane-2-thioester
Comparison: Compared to its analogs, 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group. This group imparts higher reactivity, making it more suitable for acylation reactions. The other analogs, such as the carboxylic acid, methyl ester, and thioester, have different reactivity profiles and are used in different types of chemical transformations .
Properties
Molecular Formula |
C7H9ClO3 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2 |
InChI Key |
UHVZWPKFVCLTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
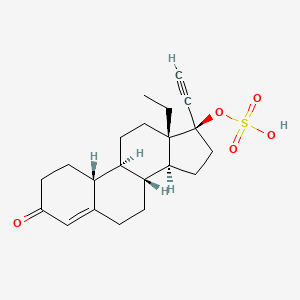
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)


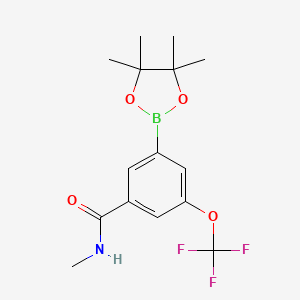


![5-Acetyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13719055.png)
